molecular formula C17H11ClN4 B12906353 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 667909-99-1

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12906353
CAS No.: 667909-99-1
M. Wt: 306.7 g/mol
InChI Key: DEXNLULDWPAOHX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of ethyl cyanoacetate and ammonium acetate, followed by cyclization to form the pyrazolopyrimidine core . Another method includes the use of ultrasonic-assisted synthesis, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different biological activities .

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes, such as tyrosine kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its ability to inhibit multiple kinases makes it a versatile compound in medicinal chemistry .

Biological Activity

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound within the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its structural similarity to purines and has been utilized in the design of various inhibitors targeting protein kinases. The synthesis typically involves cyclization reactions of appropriate precursors under various conditions, yielding derivatives that can be further evaluated for biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Inhibitory Effects : A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. Among these, specific derivatives showed potent activity against cancer cell lines such as MCF-7, demonstrating the ability to induce apoptosis and inhibit cell migration .
  • Mechanism of Action : Molecular docking studies indicated that these compounds bind effectively to target proteins, disrupting their function and leading to reduced tumor growth. For example, compound 12b was noted for its strong anti-proliferative action with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, along with significant activity against mutant EGFR variants .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown promising antimicrobial activity:

  • In Vitro Studies : Various synthesized compounds were evaluated for their antimicrobial efficacy against bacteria and fungi using agar well diffusion methods. Some derivatives demonstrated significant antibacterial activity against strains like E. coli and S. aureus, suggesting their potential as therapeutic agents in treating infections .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeCompoundTargetIC50 (µM)Observations
AnticancerCompound 12bA5498.21Induces apoptosis; inhibits cell migration
AnticancerCompound 12bHCT-11619.56Significant anti-proliferative activity
AnticancerCompound 5iEGFR/VGFR20.3 / 7.60Dual inhibitor; effective in MCF-7 model
AntimicrobialVariousE. coli, S. aureusN/ASignificant antimicrobial activity observed

Case Studies

  • EGFR Inhibition Study : Research conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that certain compounds effectively inhibited EGFR with nanomolar potency. This study utilized both in vitro assays and molecular docking techniques to elucidate binding affinities and mechanisms of action .
  • Antimicrobial Efficacy Assessment : Another study focused on synthesizing novel derivatives and evaluating their antimicrobial properties against common pathogens. The results indicated that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced antibacterial effects, showcasing the structure-activity relationship crucial for drug development .

Properties

CAS No.

667909-99-1

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H

InChI Key

DEXNLULDWPAOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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